{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine: is an organic compound with the molecular formula C12H18ClN3 and a molecular weight of 239.74 g/mol. This compound has garnered attention in scientific research due to its unique properties and potential implications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with piperidine, followed by reductive amination to introduce the methanamine group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: In biological research, it is used to study receptor-ligand interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and industrial applications.
Piperidine derivatives: These compounds also contain a piperidine ring and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The presence of the 6-chloropyridin-3-yl group in {1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine imparts unique chemical properties, such as increased reactivity and specificity in binding to molecular targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16/h1-2,8,10H,3-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYFDHSTYQBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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